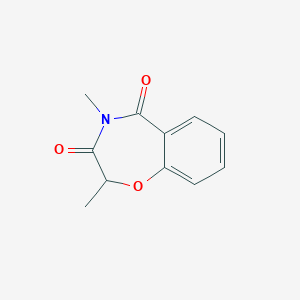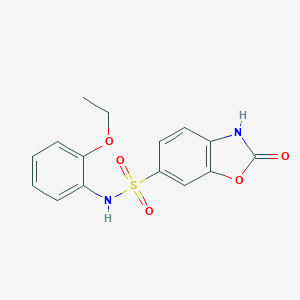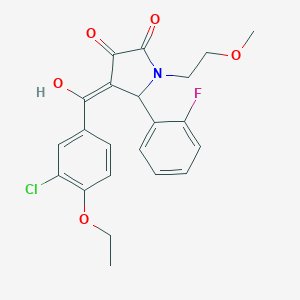![molecular formula C27H27ClN2O5 B257582 1-[4-(Allyloxy)phenyl]-7-chloro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257582.png)
1-[4-(Allyloxy)phenyl]-7-chloro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Allyloxy)phenyl]-7-chloro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, commonly known as APCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. APCP is a chromeno-pyrrole derivative that has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mécanisme D'action
The mechanism of action of APCP is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. APCP has been shown to inhibit the activity of the transcription factor NF-kB, which plays a key role in the regulation of genes involved in inflammation and cell survival. Additionally, APCP has been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
APCP has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, APCP has been shown to possess antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. Furthermore, APCP has been shown to possess anti-angiogenic properties, which could make it useful in the treatment of diseases such as macular degeneration and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using APCP in lab experiments is its high selectivity and specificity for its target molecules. This makes it a useful tool for studying the specific signaling pathways involved in various diseases. Additionally, APCP has been shown to possess low toxicity in animal models, making it a relatively safe compound to work with. However, one of the major limitations of using APCP in lab experiments is its relatively high cost, which could limit its widespread use in research.
Orientations Futures
Despite the significant progress that has been made in the study of APCP, there are still many unanswered questions about its mechanism of action and potential applications. One of the major areas of future research could be in the development of more efficient synthesis methods for APCP, which could make it more accessible for use in research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of APCP, as well as its potential applications in the treatment of various diseases. Furthermore, the development of APCP analogs could provide new insights into the structure-activity relationships of this compound, which could lead to the development of more potent and selective compounds for use in pharmacological research.
Méthodes De Synthèse
The synthesis of APCP involves the condensation of 2-morpholinoethylamine with 4-allyloxybenzaldehyde in the presence of acetic acid, followed by cyclization with 2-chloro-1,4-naphthoquinone. The resulting product is then purified by column chromatography to obtain APCP in high yield and purity.
Applications De Recherche Scientifique
APCP has been extensively studied for its potential applications in various fields of pharmacology. One of the major areas of research has been in the treatment of cancer. APCP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. Additionally, APCP has been shown to possess anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Moreover, APCP has also been studied for its potential anti-diabetic effects, as it has been shown to improve insulin sensitivity and glucose tolerance in animal models.
Propriétés
Formule moléculaire |
C27H27ClN2O5 |
|---|---|
Poids moléculaire |
495 g/mol |
Nom IUPAC |
7-chloro-2-(3-morpholin-4-ylpropyl)-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H27ClN2O5/c1-2-14-34-20-7-4-18(5-8-20)24-23-25(31)21-17-19(28)6-9-22(21)35-26(23)27(32)30(24)11-3-10-29-12-15-33-16-13-29/h2,4-9,17,24H,1,3,10-16H2 |
Clé InChI |
KXUZMVOQQJCOAL-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl |
SMILES canonique |
C=CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B257502.png)

![3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid](/img/structure/B257517.png)
![(6Z)-6-[amino(sulfanyl)methylidene]-4-bromocyclohexa-2,4-dien-1-one](/img/structure/B257520.png)
![5-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B257521.png)
![4-[(4-Tert-butylbenzoyl)amino]butanoic acid](/img/structure/B257529.png)
![1-cyclohexyl-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B257533.png)
![1-(2-furylmethyl)-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B257534.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257540.png)
![1,3-dimethyl-5-{[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B257545.png)
![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B257548.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B257555.png)
